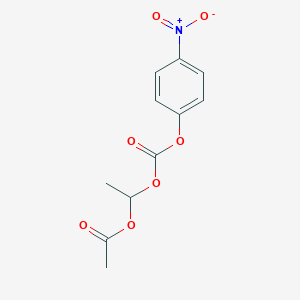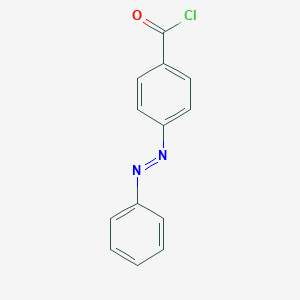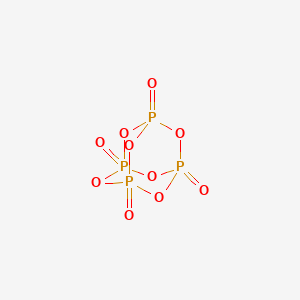![molecular formula C12H9ClN2OS B091123 Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- CAS No. 18592-51-3](/img/structure/B91123.png)
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetophenone, which is a widely used organic compound. The synthesis of this compound is complex, and it requires specific methods to produce it in high yield and purity.
Mécanisme D'action
The mechanism of action of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has been shown to have biochemical and physiological effects in various studies. It has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- in lab experiments include its potential as a versatile building block in organic synthesis and its potential applications in various fields of scientific research. However, its limitations include its complex synthesis method, which may be challenging to reproduce in other labs, and its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for research on acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-. These include further studies on its mechanism of action, its potential as a ligand in coordination chemistry, and its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis method to achieve even higher yields and purity of the product. Overall, acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a compound with significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a multistep process that involves the reaction of 2-chloro-3-pyridazinecarboxylic acid with thioacetamide in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized to achieve high yield and purity of the product.
Applications De Recherche Scientifique
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
18592-51-3 |
|---|---|
Nom du produit |
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- |
Formule moléculaire |
C12H9ClN2OS |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XEPDFZCGSSDIGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Synonymes |
α-[(6-Chloropyridazin-3-yl)thio]acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)